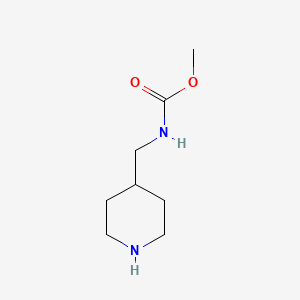
methyl N-(piperidin-4-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(piperidin-4-ylmethyl)carbamate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Medicinal Chemistry
- Synthesis of Bioactive Compounds : Methyl N-(piperidin-4-ylmethyl)carbamate serves as an intermediate in the synthesis of various medicinal agents. Its structural features allow for modifications that can lead to new therapeutic agents targeting different biological pathways.
- Neuropharmacology : Research indicates that compounds containing a piperidine moiety can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity
-
Cancer Research
- Preliminary investigations into related compounds have shown significant cytotoxicity against various cancer cell lines. This suggests that this compound could be explored for its anticancer properties.
Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Antimicrobial Efficacy
In vitro studies demonstrated that this compound effectively reduced biofilm formation in bacterial cultures, particularly against strains of Salmonella. These findings support its use in combination therapies to enhance the efficacy of existing antibiotics .
Binding Affinity Studies
Molecular docking simulations have predicted strong binding affinities between this compound and several key receptors involved in central nervous system signaling pathways. This suggests potential applications in drug development targeting neurological conditions .
Comparative Analysis Table
Eigenschaften
CAS-Nummer |
383868-77-7 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl N-(piperidin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)10-6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
POBKPZBWICFDKN-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC1CCNCC1 |
Kanonische SMILES |
COC(=O)NCC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















